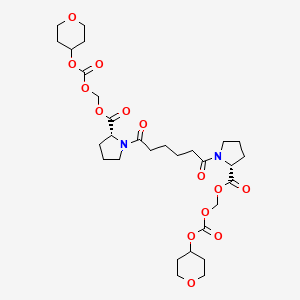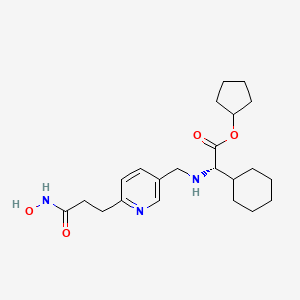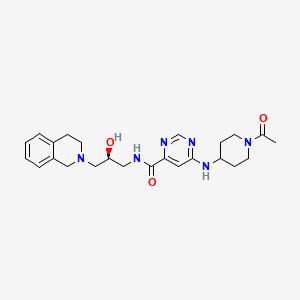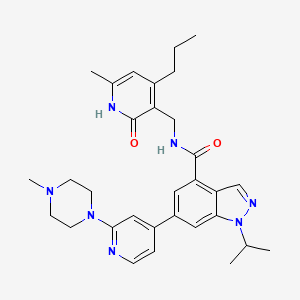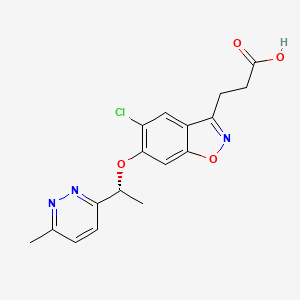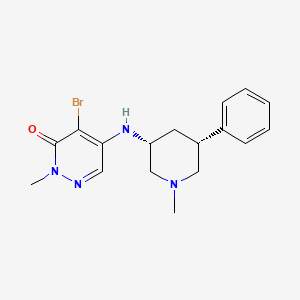
GYY4137
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine (4-methoxyphenyl)(morpholino)phosphinodithioate is an organic molecular entity.
Applications De Recherche Scientifique
Santé cardiovasculaire
GYY4137: a été étudié pour ses bienfaits cardiovasculaires, en particulier pour sa protection contre les dommages oxydatifs et sa préservation de la fonction mitochondriale dans des conditions telles que la septicémie et l'ischémie/reperfusion {svg_1}. Il donne des électrons à la chaîne de transport des électrons mitochondriale via la sulfide:quinone oxydoréductase dans les cellules endothéliales, ce qui peut contribuer à réguler les niveaux de H2S dans le sang et les organes {svg_2}.
Neuroprotection
Dans le contexte des maladies neurodégénératives, This compound présente des effets protecteurs sur les cellules neuronales. Il a été démontré qu'il stimulait la production d'espèces réactives de l'oxygène dans les cellules microgliales tout en supprimant la sécrétion de médiateurs inflammatoires tels que le TNF et l'oxyde nitrique {svg_3}. Ce double rôle suggère un mécanisme complexe de neuroprotection et d'action anti-inflammatoire qui pourrait être bénéfique dans des maladies comme la maladie de Parkinson et la maladie d'Alzheimer {svg_4}.
Propriétés anti-inflammatoires
This compound: démontre des propriétés anti-inflammatoires en réduisant la production par les macrophages de médiateurs pro-inflammatoires tels que l'oxyde nitrique et la prostaglandine E2 {svg_5}. Ce donneur lent de H2S pourrait potentiellement être utilisé pour traiter l'inflammation articulaire aiguë et d'autres affections inflammatoires {svg_6}.
Outil pharmacologique
En tant qu'« outil » pharmacologique, This compound est de plus en plus utilisé pour explorer les fonctions biologiques du H2S. Il a été rapporté qu'il libérait du H2S et présentait une activité vasodilatatrice, ce qui en fait un composé précieux pour l'étude des réponses vasculaires et des voies de signalisation {svg_7}.
Recherche sur le cancer
Dans la recherche sur le cancer, This compound s'est révélé augmenter l'apoptose dans certaines lignées de cellules cancéreuses sans affecter les protéines spécifiques impliquées dans la survie cellulaire {svg_8}. Cela suggère un rôle potentiel pour this compound dans la sensibilisation des cellules cancéreuses aux traitements et la compréhension des mécanismes de mort cellulaire {svg_9}.
Fonction mitochondriale
La capacité de This compound à augmenter la consommation d'oxygène dans les cellules endothéliales en libérant du H2S de manière dose-dépendante et temporelle souligne son impact sur la fonction mitochondriale {svg_10}. Cela pourrait avoir des implications pour le métabolisme énergétique et la respiration cellulaire dans diverses conditions pathologiques {svg_11}.
Mécanisme D'action
Target of Action
GYY4137, also known as a hydrogen sulfide (H2S) donor, primarily targets microglial cells . These cells play a significant role in immunoinflammatory, degenerative, and neoplastic disorders of the central nervous system . This compound has been shown to stimulate reactive oxygen species (ROS) generation in these cells .
Mode of Action
This compound interacts with its targets by releasing H2S . In microglial cells, this compound has been shown to suppress the secretion of tumor necrosis factor (TNF) and nitric oxide, while stimulating the generation of ROS . It also reduces the expression of CD40 and CD86, and affects the phagocytic ability of BV2 cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to potentiate TGF-β expression and production in dendritic cells, and significantly reduce IFN-γ and IL-17 production in lymph node and spinal cord T cells . This suggests that this compound may downregulate inflammatory properties of cells but increase their ability to generate ROS .
Pharmacokinetics
It is known that this compound is a slow-releasing h2s donor . This slow release could potentially influence its ADME properties and bioavailability, but more research is needed to fully understand these aspects.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to downregulate inflammatory properties of BV2 cells, but increases their ability to generate ROS . In addition, this compound has been found to reduce proteasome activity in SW620B8-mCherry cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the rate of H2S release from this compound is pH and temperature-dependent . .
Analyse Biochimique
Biochemical Properties
GYY4137 has been shown to interact with various biomolecules, influencing biochemical reactions. It acts as a hydrogen sulfide donor, releasing H2S in a slow and sustained manner . This slow release of H2S is a key aspect of its biochemical properties, distinguishing it from other H2S donors .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to stimulate the generation of reactive oxygen species in BV2 microglial cells while suppressing the secretion of tumor necrosis factor and nitric oxide . In cancer cell lines, this compound has been observed to cause concentration-dependent cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a hydrogen sulfide donor. It has been suggested that this compound exerts its effects at the molecular level through the release of H2S . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, when incubated in culture medium, this compound led to the generation of low concentrations of H2S sustained over several days . This slow and sustained release of H2S is a key characteristic of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in mice xenograft studies using HL-60 and MV4-11 cells, this compound at dosages of 100-300 mg/kg/day for 14 days significantly reduced tumor growth .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a hydrogen sulfide donor. It has been suggested that this compound may influence metabolic processes by modulating the activity of enzymes and affecting metabolic flux .
Propriétés
Numéro CAS |
106740-09-4 |
|---|---|
Formule moléculaire |
C15H25N2O3PS2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane;morpholin-4-ium |
InChI |
InChI=1S/C11H16NO2PS2.C4H9NO/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;1-3-6-4-2-5-1/h2-5H,6-9H2,1H3,(H,16,17);5H,1-4H2 |
Clé InChI |
YZMHNNLDUWRZFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)S.C1COCCN1 |
SMILES canonique |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].C1COCC[NH2+]1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, soluble in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GYY4137; GYY-4137; GYY 4137; GYY 4137 morpholine salt; ZYJ1122; ZYJ 1122; ZYJ-1122. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



